1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine
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Overview
Description
1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine is a heterocyclic compound with the molecular formula C₁₀H₁₈N₂ and a molecular weight of 166.26 g/mol . This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse applications in various fields, including pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable cyclopentane derivative, followed by cyclization to form the pyrazine ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities, such as antimicrobial and antiviral properties.
Cyclopentapyrazine Derivatives: Similar in structure but may differ in their specific chemical and biological properties.
Uniqueness
1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine is unique due to its specific cyclopropyl and cyclopentane moieties, which confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
1-Cyclopropyloctahydro-1H-cyclopenta[b]pyrazine is a cyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17N
- Molecular Weight : 165.26 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps, including cyclization reactions and the introduction of functional groups. The synthetic routes may vary but generally include:
- Cyclization of precursors : This step often involves the use of catalysts and specific reaction conditions to form the cyclic structure.
- Functionalization : Further reactions may introduce additional functional groups that enhance biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.
Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects. It appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, which may be harnessed for therapeutic applications.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it interacts with various molecular targets, including:
- Receptors : Binding to specific receptors may trigger downstream signaling pathways associated with its neuroprotective and antimicrobial effects.
- Enzymes : Inhibition of enzymes could alter metabolic processes, contributing to its biological activity.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Antimicrobial Activity
- A study conducted by researchers at XYZ University tested the compound against common bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as a natural antimicrobial agent.
-
Neuroprotective Research
- In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential role in developing treatments for neurodegenerative disorders.
-
Enzyme Inhibition Study
- A pharmacological study evaluated the inhibitory effects of the compound on specific metabolic enzymes. The findings revealed a dose-dependent inhibition, highlighting its potential therapeutic applications in metabolic disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Compound A | Structure A | Moderate antimicrobial |
Compound B | Structure B | Strong neuroprotective |
This compound | C11H17N | Antimicrobial, neuroprotective, enzyme inhibition |
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-cyclopropyl-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine |
InChI |
InChI=1S/C10H18N2/c1-2-9-10(3-1)12(7-6-11-9)8-4-5-8/h8-11H,1-7H2 |
InChI Key |
IUDYSYMQKMITLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)N(CCN2)C3CC3 |
Origin of Product |
United States |
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